molecular formula C27H22N2O7 B2934103 (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888467-05-8

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2934103
CAS No.: 888467-05-8
M. Wt: 486.48
InChI Key: ZLTBZYGHRURJIY-XYOKQWHBSA-N
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Description

The compound (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a structurally complex molecule featuring multiple pharmacologically relevant moieties:

  • Benzodioxole: A fused bicyclic aromatic system known for enhancing metabolic stability and binding affinity in drug design.
  • Acrylamide linker: Imparts conformational rigidity and facilitates interactions with biological targets via hydrogen bonding.
  • Benzofuran core: Contributes to π-π stacking interactions and improves lipophilicity.
  • 2,5-Dimethoxyphenyl group: Modulates electronic properties and solubility.

Properties

IUPAC Name

3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O7/c1-32-17-9-11-21(33-2)19(14-17)28-27(31)26-25(18-5-3-4-6-20(18)36-26)29-24(30)12-8-16-7-10-22-23(13-16)35-15-34-22/h3-14H,15H2,1-2H3,(H,28,31)(H,29,30)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTBZYGHRURJIY-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

The molecular formula of the compound is C27H20N2O7C_{27}H_{20}N_{2}O_{7} with a molecular weight of 464.45 g/mol. Its structure can be broken down into several key components:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive compounds.
  • Benzofuran core : Contributes to the compound's potential pharmacological properties.
  • Acrylamide and carboxamide functionalities : Indicate potential reactivity and biological activity.

Currently, there is no established mechanism of action for (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide due to the lack of specific research. However, based on the structural similarities with other compounds, it may interact with various biological targets such as enzymes or receptors.

Related Compounds and Their Activities

While direct studies on this compound are sparse, related compounds with similar structures have shown significant biological activities:

  • Acetylcholinesterase Inhibition : Some derivatives of acrylamides have demonstrated potent inhibition against acetylcholinesterase (AChE), which is crucial in neurodegenerative disease research. For example, compounds similar to those containing the acrylamide functionality have shown IC50 values in the nanomolar range against AChE .
  • Antimicrobial Activity : Other derivatives have been evaluated for antimicrobial properties against bacterial strains such as Bacillus subtilis and Escherichia coli. The structure–activity relationship indicates that certain substituents can enhance biological activity .

Case Studies

  • Acrylamide Derivatives : A study on acrylamide derivatives revealed that modifications to the phenyl ring significantly affected biological activity. Compounds with electron-donating groups exhibited higher potency against cholinesterases .
  • Neuroprotective Potential : Research on benzofuran derivatives has suggested their potential in treating neurodegenerative diseases due to their ability to inhibit monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .

Data Tables

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
3iAcrylamide derivativeAChE Inhibition0.29
H-BoxBenzoxazole derivativeAntimicrobialVaries
Benzofuran derivativesMAO InhibitionNeuroprotectiveVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity
Target Compound Benzodioxole, acrylamide, benzofuran, 2,5-dimethoxyphenyl C₂₇H₂₁N₂O₇ 497.47 g/mol Not reported (inferred)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide Benzodioxole, acrylamide, hydroxyphenethyl C₁₈H₁₇NO₄ 311.34 g/mol Anti-obesity (adipocyte suppression, FAS inhibition)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide Benzodioxole, acrylamide, dimethylfuran C₁₉H₁₉NO₅ 341.36 g/mol Not reported
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide Benzodioxole, acrylamide, thiophene C₁₇H₁₇NO₄S 331.4 g/mol Not reported
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Benzodioxole, carboxamide, furan, thiophene C₁₈H₁₅NO₅S 357.4 g/mol Not reported
Key Observations:

Anti-Obesity Activity: The hydroxyphenethyl analog () demonstrates potent anti-obesity effects by suppressing adipocyte differentiation and triglyceride levels.

Heterocyclic Modifications : Replacement of benzofuran (target) with dimethylfuran () reduces aromaticity, likely diminishing π-π interactions critical for target binding. Thiophene-containing analogs () introduce sulfur, which may alter metabolic pathways or electronic properties compared to oxygen-rich benzodioxole.

Substituent Effects : Nitro groups in unrelated analogs (e.g., nitroimidazoles) enhance antimycobacterial activity (). The absence of nitro groups in the target compound suggests divergent biological targets.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The benzofuran and dimethoxyphenyl groups in the target compound likely increase logP compared to simpler acrylamides (e.g., ), affecting blood-brain barrier permeability.
  • Metabolic Stability : Benzodioxole’s electron-rich structure may confer resistance to oxidative metabolism, similar to dibenzofurans ().
  • Synthetic Feasibility : The target compound’s complexity (multiple aromatic systems) may pose challenges in yield and purity compared to analogs like or .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves:

  • Step 1 : Condensation of benzo[d][1,3]dioxole-5-carbaldehyde with acrylamide derivatives under basic conditions to form the (E)-acrylamido intermediate .
  • Step 2 : Coupling with a benzofuran-2-carboxamide backbone using DMF as a solvent and LiH as a base to facilitate amide bond formation .
  • Step 3 : Introduction of the N-(2,5-dimethoxyphenyl) group via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .
  • Critical Parameters : Reaction temperature (e.g., 50–60°C for amidation), solvent polarity, and catalyst selection (e.g., DMAP for activation) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–7.8 ppm for benzofuran protons) .
  • Infrared Spectroscopy (IR) : Peaks at ~1705 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 476.12 for [M+H]⁺) and detect impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if stereochemical ambiguities arise .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Scenario : If HRMS shows a deviation (e.g., observed m/z 476.15 vs. calculated 476.12), verify isotopic patterns or consider alternative ionization adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .
  • NMR Contradictions : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals or confirm coupling pathways .
  • Purity Challenges : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate isomers or impurities .

Q. What strategies optimize yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables like solvent (DMF vs. THF), catalyst loading (0.5–2 mol% Pd), and temperature (40–80°C) .
  • Scale-Up Techniques : Implement continuous flow reactors for exothermic steps (e.g., acrylamide formation) to improve heat dissipation and reduce side reactions .
  • Purification : Gradient recrystallization (e.g., ethyl acetate/hexane) or automated flash chromatography (silica gel, 20–40% EtOAc in hexane) .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents and evaluate bioactivity shifts .
  • In Vitro Assays : Test modified analogs for enzyme inhibition (e.g., COX-2) or antioxidant activity (DPPH radical scavenging) to correlate substituent effects with potency .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes when altering the benzodioxole or acrylamido moieties .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address conflicting bioactivity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Case Study : If in vitro IC₅₀ for enzyme inhibition is 10 nM but in vivo efficacy is low, consider:
  • Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling (e.g., low oral absorption due to poor solubility) .
  • Metabolite Interference : Identify major metabolites (e.g., demethylated products) using HPLC-MS and test their activity .
  • Controls : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate assay conditions (pH, temperature) .

Q. What mechanistic insights can be gained from the compound’s interaction with biological targets?

  • Methodological Answer :

  • Binding Studies : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) with target proteins (e.g., amyloid-beta for neuroprotective studies) .
  • Pathway Analysis : Perform RNA-seq or Western blotting to identify downstream signaling pathways (e.g., NF-κB inhibition in inflammation models) .

Experimental Design Considerations

Q. How to design a robust in vivo study to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • Animal Models : Use LPS-induced hyperlipidemic mice (oral dose: 10–50 mg/kg/day) to assess anti-inflammatory or metabolic effects .
  • Endpoints : Measure serum cytokines (ELISA) and lipid profiles (HPLC) post-treatment.
  • Ethical Compliance : Follow ARRIVE guidelines for sample size calculation and randomization .

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